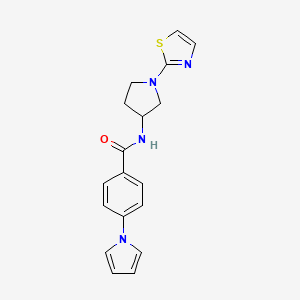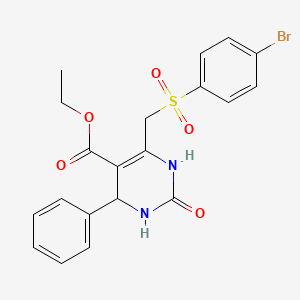![molecular formula C15H16ClN3O2 B2678644 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide CAS No. 1096834-69-3](/img/structure/B2678644.png)
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been used as a building block for the synthesis of various bioactive compounds. In materials science, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a ligand for the preparation of metal-organic frameworks and coordination polymers. In organic synthesis, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a reagent for the preparation of various functionalized molecules.
作用機序
The mechanism of action of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide is not well understood. However, studies have suggested that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infection. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has various biochemical and physiological effects. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of tumor cells, and inhibit the growth of various microbial species. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been shown to induce apoptosis in cancer cells and reduce the expression of genes involved in angiogenesis.
実験室実験の利点と制限
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide also has some limitations, such as its low solubility in water and some organic solvents, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide. One direction is to investigate the potential of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to explore the use of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a building block for the synthesis of novel bioactive compounds. Additionally, the development of new synthesis methods for 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and its derivatives may lead to the discovery of new applications for this compound.
合成法
The synthesis of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide involves the reaction of 2-chloro-4-methoxyquinoline with N-methylformamide, followed by the addition of N,N-dimethylacetamide. This process results in the formation of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a white solid with a melting point of 160-162°C. The synthesis method has been optimized to increase the yield of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and reduce the impurities in the final product.
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18(2)14(20)9-19(3)15(21)11-8-13(16)17-12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPYGRZXLJWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

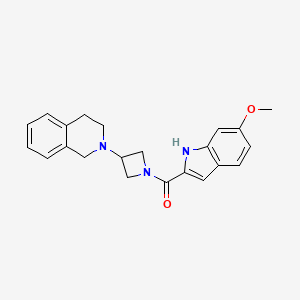
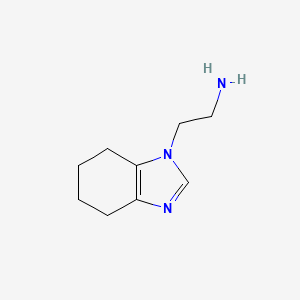
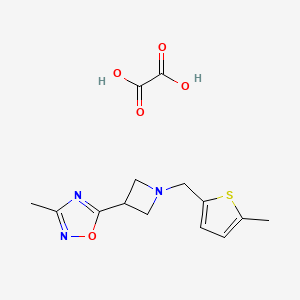
![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)
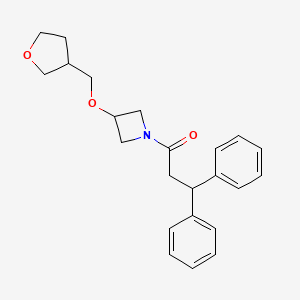
![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)
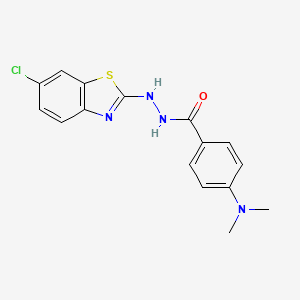
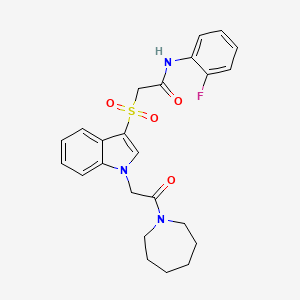
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
